1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid
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Overview
Description
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both dimethoxy and ethoxy functional groups attached to a piperazine ring, which is further complexed with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2,5-dimethoxybenzyl chloride and 4-ethoxybenzyl chloride. These intermediates are then reacted with piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dimeth
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.C2H2O4/c1-4-27-20-7-5-18(6-8-20)16-23-11-13-24(14-12-23)17-19-15-21(25-2)9-10-22(19)26-3;3-1(4)2(5)6/h5-10,15H,4,11-14,16-17H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFCSXGFZMWCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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